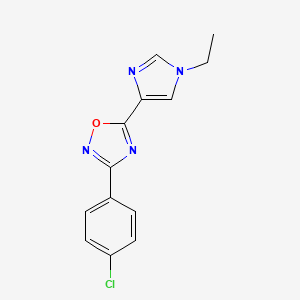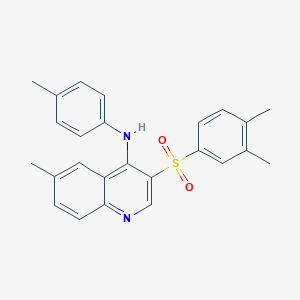![molecular formula C15H18N4O4S B6462737 5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide CAS No. 2549014-91-5](/img/structure/B6462737.png)
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide, also known as 5-IMB, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is a derivative of imidazole, an organic compound with a five-membered ring structure that is found in many biological compounds. 5-IMB is of particular interest due to its ability to interact with a variety of biological molecules, including proteins and enzymes.
科学研究应用
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide has been studied for a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions, as an inhibitor of enzyme activity, and as a tool to probe the structure and function of proteins. It has also been used to study the molecular basis of disease and to develop potential therapeutics. Furthermore, this compound has been used to study the structure and function of membrane proteins, and to study the structure of proteins involved in signal transduction pathways.
作用机制
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide is believed to interact with proteins and enzymes through a variety of mechanisms. It is thought to interact with the active site of enzymes, preventing them from performing their normal functions. It is also thought to interact with proteins by forming non-covalent bonds, such as hydrogen bonds and van der Waals interactions. Furthermore, this compound is believed to interact with amino acid side chains, disrupting the normal structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphatases. It has also been shown to inhibit the activity of several proteins, including G-protein coupled receptors and ion channels. Furthermore, this compound has been shown to modulate the activity of several signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and it is stable in a variety of conditions. Furthermore, it is able to interact with a variety of biological molecules, making it a useful tool for studying protein structure and function. However, this compound is not suitable for use in vivo experiments due to its potential toxicity.
未来方向
The potential applications of 5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide are still being explored. One potential direction is the development of new therapeutics based on its ability to interact with proteins and enzymes. Another potential direction is the development of new tools for studying protein structure and function. Additionally, this compound could be used to study the molecular basis of disease and to develop new strategies for drug delivery. Finally, this compound could be used to develop new methods for studying membrane proteins and signal transduction pathways.
合成方法
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide can be synthesized from a variety of starting materials. One of the most common methods is the reaction of imidazole with methylsulfonylchloride, followed by reaction with 2-methoxybenzamide. This method is relatively simple and has been used in several studies. Another method involves the reaction of imidazole with a methylsulfonylchloride followed by reaction with a 1,3-diketone. This method is more complex and has been used in fewer studies.
属性
IUPAC Name |
5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-14-3-2-12(6-13(14)15(16)20)24(21,22)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAJCUPSONXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)
![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)
![4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462700.png)
![N-methyl-N-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462708.png)
![3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B6462714.png)
![6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6462722.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)-N-(2-phenylethyl)piperazine-1-carboxamide](/img/structure/B6462731.png)
![2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462741.png)
![3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462742.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462750.png)

![2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462762.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462773.png)